molecular formula C17H16N2O2 B034695 4-Amidinophenyl 2-methylcinnamate CAS No. 103499-68-9

4-Amidinophenyl 2-methylcinnamate

Cat. No. B034695
M. Wt: 280.32 g/mol
InChI Key: PSSASEIFCXYKEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amidinophenyl 2-methylcinnamate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been found to possess various biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism Of Action

The mechanism of action of 4-Amidinophenyl 2-methylcinnamate is not fully understood. However, it has been suggested that it acts by inhibiting the activity of various enzymes such as matrix metalloproteinases (MMPs) and cyclooxygenase-2 (COX-2). It has also been found to inhibit the expression of various pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

Biochemical And Physiological Effects

4-Amidinophenyl 2-methylcinnamate has been found to possess various biochemical and physiological effects. It has been shown to inhibit the proliferation and migration of cancer cells and to induce apoptosis in cancer cells. It has also been found to reduce inflammation and oxidative stress in various animal models. Additionally, it has been investigated for its potential use in treating neurodegenerative diseases due to its ability to protect neurons from oxidative stress and inflammation.

Advantages And Limitations For Lab Experiments

One advantage of using 4-Amidinophenyl 2-methylcinnamate in lab experiments is its ability to inhibit the activity of various enzymes and cytokines involved in inflammation and cancer progression. Another advantage is its potential use in treating neurodegenerative diseases. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on 4-Amidinophenyl 2-methylcinnamate. One direction is to investigate its potential use in combination with other drugs or therapies for the treatment of cancer and neurodegenerative diseases. Another direction is to study its mechanism of action in more detail to better understand its therapeutic potential. Additionally, further research is needed to optimize the synthesis method and improve the solubility and bioavailability of this compound.

Synthesis Methods

The synthesis of 4-Amidinophenyl 2-methylcinnamate involves the reaction between 4-Aminobenzamidine and 2-Methylcinnamic acid in the presence of a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC). The reaction is typically carried out in a solvent such as dichloromethane or dimethylformamide (DMF) at room temperature or under reflux conditions. The resulting product is purified by recrystallization or column chromatography.

Scientific Research Applications

4-Amidinophenyl 2-methylcinnamate has been studied extensively for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-tumor, and anti-angiogenic properties. It has also been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

CAS RN

103499-68-9

Product Name

4-Amidinophenyl 2-methylcinnamate

Molecular Formula

C17H16N2O2

Molecular Weight

280.32 g/mol

IUPAC Name

(4-carbamimidoylphenyl) (E)-2-methyl-3-phenylprop-2-enoate

InChI

InChI=1S/C17H16N2O2/c1-12(11-13-5-3-2-4-6-13)17(20)21-15-9-7-14(8-10-15)16(18)19/h2-11H,1H3,(H3,18,19)/b12-11+

InChI Key

PSSASEIFCXYKEU-UHFFFAOYSA-N

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C(=O)OC2=CC=C(C=C2)C(=N)N

SMILES

CC(=CC1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)C(=N)N

Canonical SMILES

CC(=CC1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)C(=N)N

synonyms

4-amidinophenyl 2-methylcinnamate

Origin of Product

United States

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